methyl 4-methyl-1-(piperidin-3-yl)-1H-pyrazole-5-carboxylate dihydrochloride
Description
Methyl 4-methyl-1-(piperidin-3-yl)-1H-pyrazole-5-carboxylate dihydrochloride is a pyrazole derivative characterized by a piperidin-3-yl substituent at position 1, a methyl ester at position 5, and a methyl group at position 4 of the pyrazole ring. The dihydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmaceutical applications. Structural studies of such compounds often employ crystallographic tools like the SHELX software suite for refinement and analysis .
Properties
Molecular Formula |
C11H19Cl2N3O2 |
|---|---|
Molecular Weight |
296.19 g/mol |
IUPAC Name |
methyl 4-methyl-2-piperidin-3-ylpyrazole-3-carboxylate;dihydrochloride |
InChI |
InChI=1S/C11H17N3O2.2ClH/c1-8-6-13-14(10(8)11(15)16-2)9-4-3-5-12-7-9;;/h6,9,12H,3-5,7H2,1-2H3;2*1H |
InChI Key |
GUZAAWRLABHCKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C2CCCNC2)C(=O)OC.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 4-methyl-1-(piperidin-3-yl)-1H-pyrazole-5-carboxylate dihydrochloride typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the piperidine moiety. The final step involves the esterification of the carboxylic acid group and the formation of the dihydrochloride salt. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Methyl 4-methyl-1-(piperidin-3-yl)-1H-pyrazole-5-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or pyrazole ring can be modified.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-methyl-1-(piperidin-3-yl)-1H-pyrazole-5-carboxylate dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-methyl-1-(piperidin-3-yl)-1H-pyrazole-5-carboxylate dihydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
A comparative analysis with structurally related pyrazole derivatives reveals key differences in functional groups and physicochemical properties:
Key Observations:
- Substituent Influence: The target compound’s piperidin-3-yl group (vs.
- Salt Form: The dihydrochloride salt improves solubility compared to neutral analogues (e.g., 5b, 8), which is critical for bioavailability in drug formulations.
- Functional Groups: The methyl ester in the target compound may act as a prodrug, metabolizing to a carboxylic acid in vivo, whereas the aldehyde in 5b is reactive and less stable.
Physicochemical Properties
- Solubility: The dihydrochloride salt enhances water solubility vs. neutral compounds (e.g., 5b, furametpyr).
- Melting Point: Ionic interactions in the salt form likely result in a higher melting point than 5b (140–141°C) or 8 (61–64°C), though data for the target compound is lacking.
Research Findings and Gaps
- Structural Insights: Crystallographic data (via SHELX ) could clarify conformational preferences of the piperidinyl-pyrazole core, aiding drug design.
- Biological Data: Limited evidence on the target compound’s activity necessitates further studies to compare efficacy with established pyrazole-based drugs or agrochemicals.
- Synthetic Challenges: Salt formation and functional group compatibility require optimization for scalable production.
Biological Activity
Methyl 4-methyl-1-(piperidin-3-yl)-1H-pyrazole-5-carboxylate dihydrochloride, also known by its chemical formula and CAS number 2168647-53-6, is a compound of significant interest in pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C11H17N3O2 |
| Molecular Weight | 223.27 g/mol |
| CAS Number | 2168647-53-6 |
| Appearance | White powder |
| Storage Conditions | Room temperature |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Protein Kinases : The compound has been evaluated for its inhibitory effects on several protein kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases.
- Neuroprotective Effects : Preliminary studies indicate that this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative disorders.
- Anticancer Activity : Research has shown that derivatives of this compound can induce apoptosis in tumor cells, suggesting a potential role in cancer therapy.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cancer cell lines. Notable findings include:
- Cytotoxicity : The compound demonstrated significant cytotoxic effects on several human tumor cell lines, with IC50 values indicating potent activity (specific values vary based on the cell line tested).
Structure-Activity Relationship (SAR)
Research has focused on understanding the structure-activity relationship of this compound and its analogs. Modifications to the piperidine ring and the pyrazole core have been systematically studied to enhance biological activity while reducing toxicity.
Case Studies
- Case Study on Neuroprotection : A study published in Frontiers in Pharmacology evaluated the neuroprotective effects of various pyrazole derivatives, including this compound, showing promising results in reducing neuronal death in models of oxidative stress.
- Anticancer Efficacy : A comprehensive evaluation revealed that this compound exhibits selective cytotoxicity towards breast cancer cells while sparing normal cells, highlighting its therapeutic potential with reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
